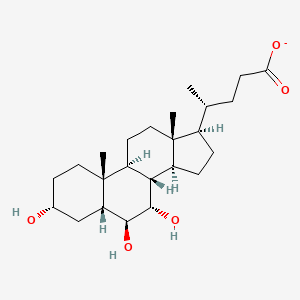

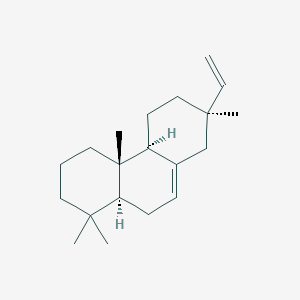

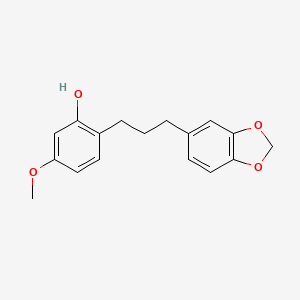

![molecular formula C42H79NO8 B1259515 (9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide](/img/structure/B1259515.png)

(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glucosylceramide (D18:1/9Z-18:1), also known as b-D-glucosyl-N-(oleoyl)sphing-4-enine or glccer(D18:1/18:1(9Z)), belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/9Z-18:1) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/9Z-18:1) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as blood and breast milk. Within the cell, glucosylceramide (D18:1/9Z-18:1) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/9Z-18:1) can be biosynthesized from oleic acid.

Beta-D-glucosyl-N-(oleoyl)sphingosine is an N-acyl-beta-D-galactosylsphingosine where the ceramide N-acyl group is specified as oleoyl. It derives from an oleic acid.

Scientific Research Applications

Nanoemulsions for Hydrophobic Actives

A study analyzed the dispersion of highly hydrophobic actives, including a ceramide-like molecule structurally similar to (9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide, using oil-in-water nanoemulsions. This approach aimed to create stable, safe aqueous-based formulations enhancing the penetration of active compounds in cosmetics (Guzmán et al., 2021).

Microemulsions for Hydrophobic Molecules

Another research focused on dispersing hydrophobic molecules like ceramide-like molecules using oil-in-water microemulsions. This methodology was tested using different oils to obtain stable formulations that might improve the bioavailability of such molecules, potentially benefitting cosmetic and pharmaceutical applications (Fernández-Peña et al., 2021).

Synthesis of Natural Cerebrosides

The total synthesis of natural cerebrosides structurally related to the compound was reported. This synthesis, originally from Euphorbiaceae, illustrates the chemical process of creating similar complex molecules (Cateni et al., 2007).

Fatty (Co)Polyamides for UV Coating

Research into the synthesis and physicochemical properties of new fatty (co)polyamides used as potential UV powder coatings involved the use of monomers related to the compound of interest. These polymers are anticipated for use in bio-based UV powder coatings for heat-sensitive substrates (Rejaibi et al., 2015).

Antimicrobial Agents

A study designed and synthesized fatty acid amides, which included compounds structurally similar to (9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide. These compounds were evaluated for their antimicrobial activity, with some showing significant effectiveness (Nengroo et al., 2021).

properties

Product Name |

(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide |

|---|---|

Molecular Formula |

C42H79NO8 |

Molecular Weight |

726.1 g/mol |

IUPAC Name |

(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide |

InChI |

InChI=1S/C42H79NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,35-37,39-42,44-45,47-49H,3-16,19-28,30,32-34H2,1-2H3,(H,43,46)/b18-17-,31-29+/t35-,36+,37+,39+,40-,41+,42+/m0/s1 |

InChI Key |

MVGFIPNJBNBHNC-HVFXMTMESA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC/C=C\CCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CCCCCCCCC)O |

physical_description |

Solid |

solubility |

Insoluble |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromo-2-methoxyphenyl)methyl]-4-methyl-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1259434.png)

![(9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259436.png)

![(3R,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione](/img/structure/B1259449.png)

![methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate](/img/structure/B1259452.png)